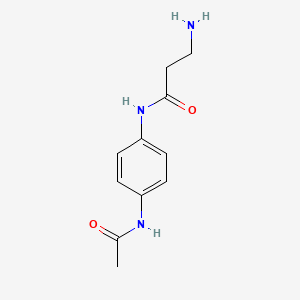

3-Amino-N-(4-acetamidophenyl)propanamide

Descripción

3-Amino-N-(4-acetamidofenil)propanamida es un compuesto orgánico que presenta tanto grupos funcionales amina como amida. Se caracteriza estructuralmente por una cadena principal de propanamida con un grupo amino en la tercera posición y un grupo acetamidofenil unido al átomo de nitrógeno.

Propiedades

Fórmula molecular |

C11H15N3O2 |

|---|---|

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

N-(4-acetamidophenyl)-3-aminopropanamide |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |

Clave InChI |

VVVQJUWRFRIAPX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Amino-N-(4-acetamidofenil)propanamida se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de 4-acetamidofenilamina con ácido 3-bromopropanoico en condiciones básicas para formar el producto deseado. La reacción generalmente requiere una base como hidróxido de sodio o carbonato de potasio y se lleva a cabo en un disolvente adecuado como etanol o agua. La mezcla de reacción se calienta luego para facilitar la formación del enlace amida.

Métodos de producción industrial

A escala industrial, la producción de 3-Amino-N-(4-acetamidofenil)propanamida puede involucrar métodos más eficientes y escalables como la síntesis de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y puede conducir a mayores rendimientos y pureza del producto final. Además, el uso de la síntesis asistida por microondas puede reducir significativamente los tiempos de reacción y mejorar la eficiencia general.

Análisis De Reacciones Químicas

Tipos de reacciones

3-Amino-N-(4-acetamidofenil)propanamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro en condiciones oxidantes fuertes.

Reducción: El compuesto se puede reducir para formar aminas o alcoholes correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo amida puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en presencia de catalizadores o en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados nitro, aminas reducidas y amidas sustituidas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

3-Amino-N-(4-acetamidofenil)propanamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como precursor para la síntesis de compuestos farmacéuticos.

Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de varios productos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-Amino-N-(4-acetamidofenil)propanamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como inhibidor o activador de ciertas enzimas, dependiendo de su estructura y grupos funcionales. Por ejemplo, puede inhibir las enzimas involucradas en las vías metabólicas, lo que lleva a la interrupción de los procesos celulares. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Compuestos similares

3-Amino-N-(4-metilfenil)propanamida: Similar en estructura pero con un grupo metilo en lugar de un grupo acetamido.

3-Amino-N-(4-fenoxifenil)propanamida: Contiene un grupo fenoxi en lugar de un grupo acetamido.

3-Amino-N-(4-nitrofenil)propanamida: Presenta un grupo nitro en lugar de un grupo acetamido.

Singularidad

3-Amino-N-(4-acetamidofenil)propanamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.

Actividad Biológica

3-Amino-N-(4-acetamidophenyl)propanamide is an organic compound notable for its potential biological activities. Its structure includes an amino group and an acetamidophenyl group, contributing to its unique chemical properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C11H14N2O2

- Molecular Weight : 218.25 g/mol

- IUPAC Name : 3-Amino-N-(4-acetamidophenyl)propanamide

Functional Groups

The presence of the following functional groups enhances its reactivity:

- Amino group (-NH2)

- Acetamido group (-C(=O)NHCH3)

Biological Activity

Research indicates that 3-Amino-N-(4-acetamidophenyl)propanamide exhibits several notable biological activities:

- Antibacterial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In particular, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity.

- Antifungal Activity : The compound also displays antifungal effects, particularly against strains such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell wall synthesis, leading to cell death .

The biological activity of 3-Amino-N-(4-acetamidophenyl)propanamide can be attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. Interaction studies have focused on:

- Inhibition of key enzymes involved in cell wall synthesis.

- Modulation of signaling pathways that regulate growth and replication.

Case Studies

Several case studies have explored the efficacy of 3-Amino-N-(4-acetamidophenyl)propanamide in various biological contexts:

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial effects against common pathogens.

- Methodology : In vitro assays were conducted using serial dilutions to determine MIC values.

- Results : The compound exhibited MIC values ranging from 0.0039 mg/mL to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .

- Antifungal Activity Assessment :

Comparative Analysis

A comparison with structurally similar compounds reveals that 3-Amino-N-(4-acetamidophenyl)propanamide possesses enhanced stability and selectivity due to its specific substitution pattern on the aromatic ring. This structural uniqueness allows it to exhibit superior biological activity compared to other analogs.

| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|

| 3-Amino-N-(4-acetamidophenyl)propanamide | 0.0039 - 0.025 | Significant inhibition |

| Similar Compound A | 0.01 - 0.05 | Moderate inhibition |

| Similar Compound B | >0.05 | Minimal inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.